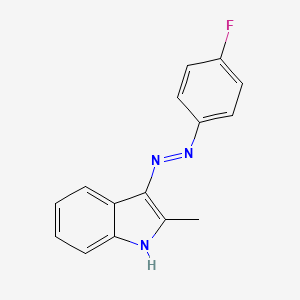

2-Methyl-3-(4-fluorophenylazo)-1H-indole

Description

Overview of Indole (B1671886) and Azo Compounds as Privileged Chemical Scaffolds in Academic Research

In the realm of drug discovery and chemical biology, certain molecular frameworks, termed "privileged scaffolds," appear repeatedly in biologically active compounds, demonstrating an ability to interact with multiple, diverse biological targets. nih.govmdpi.com This concept, first introduced in the late 1980s, has become a guiding principle in the design of compound libraries for screening and development. nih.gov

The indole ring system is unequivocally one of the most significant privileged scaffolds. mdpi.comresearchgate.net As the third most common aromatic nitrogenous heterocycle in pharmaceuticals, its derivatives are found in a vast array of approved drugs and clinical candidates, exhibiting activities ranging from anticancer to antihypertensive and antidepressant. researchgate.netnih.govresearcher.life The unique electronic properties and the ability of the indole nucleus to participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, contribute to its high affinity for numerous receptors and enzymes. mdpi.com

Similarly, azo compounds, characterized by the –N=N– double bond, are of immense interest. mdpi.com While historically known for their use as dyes and pigments, their applications have expanded significantly into fields like nonlinear optics, molecular switches, and pharmaceuticals. researchgate.netresearchgate.netnih.gov The azo linkage provides a rigid, planar structural motif that can be readily functionalized, influencing the molecule's electronic and photophysical properties. mdpi.com Aromatic azo compounds, in particular, possess high chemical and thermal stability, making them robust components in functional materials. mdpi.com

The combination of these two scaffolds into azo-indole systems creates molecules with intriguing potential, merging the biological relevance of indoles with the functional versatility of azo compounds.

Significance of the 2-Methyl-3-(4-fluorophenylazo)-1H-indole Moiety in Contemporary Chemical Science

The specific moiety, this compound, represents a targeted molecular design. The synthesis of related indole derivatives, such as those involving the 2-methyl-1H-indole-3-carboxylate scaffold, has been explored through various methods, including microwave-assisted palladium-catalyzed reactions. mdpi.com The Vilsmeier-Haack reaction is also a common method for introducing functional groups at the 3-position of the indole ring, which is a precursor step for creating complex derivatives. nih.gov

The introduction of a phenylazo group at the C3 position of the indole ring is a common strategy for creating novel chromophores and biologically active agents. The Fischer indole synthesis is a foundational method for creating the core indole structure itself. nih.gov

The key features of the this compound structure are:

The 2-Methyl-1H-indole Core: This provides a structurally rigid and biologically recognized scaffold. The methyl group at the 2-position can influence the molecule's steric and electronic properties.

The Azo Linker: The diazo group (–N=N–) connects the indole and phenyl rings, creating an extended conjugated system. This is crucial for the compound's color and potential photophysical properties, such as photoisomerization, which is a characteristic of many azo dyes. researchgate.net

The 4-Fluorophenyl Group: The incorporation of a fluorine atom is a significant strategy in modern medicinal chemistry. researchgate.net Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets, often enhancing bioavailability. nih.govnih.gov

While direct, extensive research on the specific significance of this compound is not widely published, its structure suggests potential applications as a molecular probe, a material for nonlinear optics, or as a candidate for biological screening, given the proven activities of both fluorinated and indole-based compounds. nih.govresearchgate.net

Research Gaps and Opportunities in the Study of Fluorinated Azo-Indole Systems

Despite the individual importance of its constituent parts, the dedicated study of this compound and similar fluorinated azo-indole systems reveals significant research gaps. The lack of extensive literature on this specific compound indicates a largely unexplored area of chemical space.

Identified Research Gaps:

Comprehensive Biological Evaluation: There is a clear lack of systematic screening of this compound against a broad range of biological targets. While related indole derivatives have shown promise, the specific contribution of the fluorophenylazo moiety to biological activity is not well-documented.

Photophysical Characterization: Azo compounds are known for their photoresponsive behavior. researchgate.net A detailed investigation into the photoisomerization dynamics, quantum yields, and thermal relaxation processes of this specific fluorinated azo-indole is needed to assess its potential as a molecular photoswitch or optical data storage material.

Material Science Applications: The synthesis and properties of polymers or advanced materials incorporating the this compound chromophore have not been explored. Such materials could have applications in fields like nonlinear optics or as chemo-sensors.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the substitution pattern on both the indole and phenyl rings affect the compound's properties is lacking. This includes varying the position of the fluorine atom or introducing other functional groups.

Research Opportunities:

Synthesis of Analog Libraries: There is a significant opportunity to synthesize a library of related fluorinated azo-indole derivatives to perform comprehensive SAR studies. This would provide valuable data on how structural changes impact biological activity and physical properties.

Antimicrobial and Anticancer Screening: Given that both indole and azo compounds have been investigated for these properties, screening this compound and its analogs is a logical starting point for biological investigation.

Computational Modeling: Quantum mechanical studies, such as those using density functional theory (DFT), could predict the electronic, spectroscopic, and photophysical properties of this molecule, guiding experimental efforts. nih.gov

Development of Novel Functional Dyes: The unique combination of scaffolds suggests that this compound could serve as a lead structure for developing novel dyes with tailored properties for specific applications, such as in biological imaging or as environmental sensors.

The study of this compound is a gateway to the broader, underexplored class of fluorinated azo-indole systems, which holds considerable promise for future discoveries in both medicine and materials science.

Compound Data Tables

Table 1: Properties of Key Scaffolds

| Scaffold | Key Characteristics | Common Applications |

|---|---|---|

| Indole | Privileged scaffold, heterocyclic aromatic, capable of H-bonding and π-stacking. mdpi.commdpi.com | Pharmaceuticals (anticancer, antiviral, etc.), natural products. nih.govresearcher.life |

| Azo Compounds | Contain –N=N– double bond, form extended conjugated systems, often photoresponsive. mdpi.comresearchgate.net | Dyes, pigments, molecular switches, nonlinear optical materials. researchgate.netnih.gov |

Table 2: Components of this compound

| Component | Structural Role | Potential Contribution to Properties |

|---|---|---|

| 2-Methyl-1H-indole | Core heterocyclic structure. | Biological recognition, structural rigidity. |

| Azo Linkage (–N=N–) | Connects the two aromatic rings. | Extended π-conjugation, color, photoactivity. mdpi.com |

| 4-Fluorophenyl | Fluorine-substituted aromatic ring. | Enhanced metabolic stability, increased lipophilicity, altered binding affinity. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12FN3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)diazene |

InChI |

InChI=1S/C15H12FN3/c1-10-15(13-4-2-3-5-14(13)17-10)19-18-12-8-6-11(16)7-9-12/h2-9,17H,1H3 |

InChI Key |

ZHCNMEQEIOIASE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)N=NC3=CC=C(C=C3)F |

solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthesis and Reaction Methodologies

Retrosynthetic Analysis of 2-Methyl-3-(4-fluorophenylazo)-1H-indole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the nitrogen-nitrogen double bond (azo group). This bond is typically formed via an azo coupling reaction, which is a type of electrophilic aromatic substitution.

Precursor Synthesis Strategies

The efficient synthesis of the target compound is contingent upon the successful preparation of its constituent building blocks: 2-methyl-1H-indole and the 4-fluorophenyl diazonium salt.

2-Methyl-1H-indole is a widely used heterocyclic compound, and several methods have been developed for its synthesis. Traditional and modern catalytic approaches offer various routes to this key intermediate.

One of the classic methods is the Fischer indole (B1671886) synthesis , which involves the reaction of acetone (B3395972) phenylhydrazone with an acid catalyst, such as zinc chloride, at elevated temperatures. orgsyn.org Another established method involves the cyclization of acetyl-o-toluidine using a strong base like sodium amide, followed by heating. orgsyn.org More contemporary methods often employ transition metal catalysis. For instance, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized 2-methylindoles. unina.itmdpi.com Additionally, processes involving the reduction and cyclization of substrates like 2,5-dinitrophenylacetone have been reported. google.com

Table 1: Selected Synthesis Methods for 2-Methyl-1H-indole

| Method | Starting Materials | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Fischer Synthesis orgsyn.org | Acetone phenylhydrazone | Zinc Chloride | Classic, high-temperature method. |

| Madelung Synthesis orgsyn.org | Acetyl-o-toluidine | Sodium Amide | Strong base-induced cyclization. |

| Palladium-Catalyzed Annulation mdpi.com | o-Iodoarylamines, Allyl acetate (B1210297) | Pd(OAc)₂, K₂CO₃ | Modern, catalytic approach. |

The 4-fluorophenyl diazonium salt is the electrophilic partner in the azo coupling reaction. It is typically prepared from 4-fluoroaniline (B128567) through a process called diazotization. This reaction involves treating the primary aromatic amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt. orgsyn.orggoogle.com

For increased stability, the diazonium salt can be isolated as its tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. A general procedure for this involves dissolving the aniline (B41778) in hydrofluoroboric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite. rsc.org The resulting diazonium tetrafluoroborate often precipitates from the solution and can be isolated by filtration. rsc.org The use of anhydrous hydrogen fluoride (B91410) as a solvent is another approach for generating diazonium fluorides for subsequent reactions. thieme-connect.de

Azo Coupling Reactions for Indole Derivatives

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and attacks an electron-rich aromatic ring, the coupling agent. wikipedia.org For indole derivatives, the pyrrole (B145914) ring is highly activated towards electrophilic attack. The C3 position (the carbon adjacent to the nitrogen in the five-membered ring) is the most nucleophilic and is the primary site of substitution, provided it is unsubstituted. rsc.org In the synthesis of this compound, the 4-fluorophenyl diazonium cation attacks the electron-rich C3 position of 2-methyl-1H-indole to form the final product.

The mechanism of diazo coupling to indoles has been studied in detail and is understood to proceed via a classic A-SE2 (aromatic electrophilic substitution) pathway. researchgate.net The reaction involves two principal steps:

Electrophilic Attack: The aryldiazonium cation attacks the nucleophilic C3 position of the indole ring to form a Wheland intermediate, also known as a σ-complex.

Proton Expulsion: A base removes a proton from the C3 position, leading to the rearomatization of the indole ring and the formation of the stable azo-coupled product.

Kinetic studies have shown that for most indole substrates, including 2-methylindole (B41428), the initial electrophilic attack (Step 1) is the rate-determining step. rsc.org This is supported by the absence of a primary kinetic isotope effect when the hydrogen at the C3 position is replaced with deuterium. rsc.orgresearchgate.net However, if the indole ring is heavily substituted with bulky groups, steric hindrance can make the proton removal step (Step 2) rate-limiting, resulting in a significant kinetic isotope effect. researchgate.netic.ac.uk The reactivity of the indole can also be influenced by pH; in basic conditions, the deprotonated indolyl anion can form, which is significantly more nucleophilic and reacts with the diazonium ion at a much faster rate. researchgate.net

While specific optimization data for the synthesis of this compound is not extensively documented, general principles for optimizing azo coupling reactions with indoles can be applied. The goal is to maximize the yield and purity of the desired product by carefully controlling several reaction parameters.

Table 2: Parameters for Optimization of Azo Coupling Reactions

| Parameter | Considerations | Rationale |

|---|---|---|

| pH | The reaction is typically faster at slightly alkaline or neutral pH. | A higher pH can deprotonate the indole N-H, forming the highly reactive indolyl anion, which accelerates the coupling. wikipedia.orgresearchgate.net However, excessively high pH can lead to the conversion of the diazonium salt into an unreactive diazotate anion. |

| Temperature | Low temperatures (0–5 °C) are crucial. | Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, reducing the yield of the desired azo compound. |

| Solvent | A solvent that can dissolve both the indole and the diazonium salt is required. | Aqueous alcohols or polar aprotic solvents like DMF are often used. The choice of solvent can influence reaction rates and product solubility. |

| Base | A mild base may be used to control pH. | Bases like sodium acetate or pyridine (B92270) can be added to buffer the reaction mixture and facilitate the final proton expulsion step. |

| Concentration | Reactant concentrations should be carefully controlled. | This helps to minimize side reactions, such as the self-coupling of the diazonium salt or polymerization of the indole. |

By systematically adjusting these conditions—maintaining a low temperature to ensure diazonium salt stability while optimizing the pH to enhance the nucleophilicity of the indole without decomposing the electrophile—an efficient synthesis of this compound can be achieved.

Novel Synthetic Routes and Green Chemistry Approaches

The development of novel synthetic methods for indole-azo compounds is driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. rsc.orgresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption compared to traditional methods.

Catalytic Methods for Indole-Azo Compound Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like indole-azo compounds, often providing higher yields and selectivity under milder conditions. While direct catalytic synthesis of 3-arylazoindoles is an emerging area, related catalytic methods for indole and azo compound synthesis provide significant insights.

Transition metal catalysis is a cornerstone of modern organic synthesis. nsf.gov Catalysts based on palladium, rhodium, iridium, and cobalt have been extensively used for the C-H functionalization and construction of the indole core. nsf.govnih.govacs.org For instance, palladium-catalyzed intramolecular oxidative coupling is an efficient method for synthesizing functionalized 2-methyl-1H-indole derivatives from N-aryl enamines. mdpi.com This suggests a potential pathway where a pre-functionalized azo-containing aniline could be cyclized to form the target indole structure.

In the context of the azo moiety, solid acid catalysts have demonstrated significant promise for the synthesis of azo dyes under green conditions. rsc.orgrsc.org Magnetic nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H) have been used for the diazotization of aromatic amines and subsequent coupling reactions in a solvent-free environment. rsc.orgrsc.org Similarly, nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been employed as a recyclable and efficient catalyst for the synthesis of azo dyes at room temperature, offering high stability for the intermediate diazonium salts. researchgate.nettandfonline.com These catalytic systems could be adapted for the synthesis of this compound, providing a greener alternative to traditional methods that often require stoichiometric amounts of corrosive acids.

Table 1: Examples of Catalysts in Indole and Azo Compound Synthesis

| Catalyst Type | Reaction | Key Features | Relevant Compounds | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Intramolecular Oxidative Coupling | Efficient synthesis of substituted indoles. | 2-Methyl-1H-indole-3-carboxylates | mdpi.com |

| Rhodium(II) Carboxylates | C-H Functionalization of Indoles | Enantioselective introduction of functional groups. | α-Alkyl-α-indolylacetates | nih.gov |

| Fe₃O₄@SiO₂-SO₃H | Azo Dye Synthesis | Solvent-free, recyclable magnetic catalyst. | Aryl azo-β-naphthols | rsc.orgrsc.org |

| Nano BF₃·SiO₂ | Azo Dye Synthesis | Stable diazonium salt intermediates, solvent-free. | Arylazo-1-naphthols | researchgate.nettandfonline.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles. nih.govconnectjournals.com This technology has been successfully applied to various classical indole syntheses and the preparation of azo compounds. nih.govnih.gov

The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been significantly improved by using microwave irradiation, which facilitates the palladium-catalyzed intramolecular oxidative coupling of enamines under solvent-free conditions. mdpi.comresearchgate.net This approach dramatically reduces reaction times from hours to minutes while improving yields. mdpi.com Similarly, microwave irradiation has been employed for the rapid, metal-catalyst-free synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines in the presence of a base. nih.gov This protocol allows for the synthesis of a variety of azo dyes within minutes. nih.gov One-pot multicomponent reactions under microwave irradiation have also been developed for the synthesis of complex indole-containing heterocycles. researchgate.net

These precedents suggest that a microwave-assisted protocol could be developed for the synthesis of this compound, potentially through the coupling of 4-fluoronitrobenzene with 2-methyl-1H-indole or via a catalyzed coupling of 4-fluoroaniline with 2-methyl-1H-indole.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Pd-catalyzed synthesis of Methyl 2-methyl-1H-indole-3-carboxylate | 3 hours, 72% | 10 minutes, 92% | mdpi.com |

| Synthesis of thiazolyl imidazo (B10784944) indoles | 10-12 hours, 60-75% | 8-12 minutes, 75-90% | connectjournals.com |

| Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives | 12-16 hours, 64-94% | 10-20 minutes, 72-96% |

Ultrasound-Assisted Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides another green chemistry tool that can enhance reaction rates and yields. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, accelerating chemical transformations. researchgate.net

Ultrasound-assisted synthesis has been successfully applied to the N-arylation of indoles without the need for a catalyst, using cesium carbonate as a mediator. researchgate.netclockss.org This method works for coupling indoles with activated aryl halides. researchgate.net The synthesis of indolines has also been achieved rapidly and in high yields under ultrasonic irradiation using a green iron catalyst. nih.gov Furthermore, ultrasound has been used in conjunction with multi-site phase-transfer catalysts for the N-arylation of indole, significantly enhancing the reaction rate. jmchemsci.com These methodologies could potentially be adapted for the C-3 arylation of 2-methylindole with a 4-fluorophenyldiazonium species under ultrasonic conditions.

Solvent-Free and Environmentally Benign Synthetic Procedures

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted using grinding or ball-milling techniques (mechanochemistry), can lead to reduced waste, simplified work-up procedures, and improved safety. rsc.orgresearchgate.net

The synthesis of azo dyes has been achieved efficiently under solvent-free conditions by grinding aromatic amines with β-naphthol in the presence of a magnetic solid acid catalyst. rsc.orgrsc.org This method operates at room temperature and allows for easy recovery of the catalyst. rsc.org Another approach involves the mechanochemical diazotization of phenolic compounds with aryltriazenes under catalyst- and solvent-free conditions, providing high yields and simplifying purification. researchgate.netrsc.org These solvent-free methods are highly relevant and could be directly investigated for the synthesis of this compound by reacting 2-methylindole with a stabilized diazonium salt of 4-fluoroaniline or a corresponding triazene (B1217601) derivative under grinding conditions.

Advanced Functionalization and Derivatization Strategies for this compound

The indole nucleus is a privileged scaffold that allows for a wide range of functionalization reactions. For this compound, derivatization can occur at several positions on the indole ring, offering pathways to novel compounds with tailored properties. The existing substituents (2-methyl and 3-arylazo) will influence the regioselectivity of these reactions.

Direct C-H functionalization has become a powerful strategy for modifying indoles without the need for pre-functionalized starting materials. nsf.govchim.it The indole C-H bonds at the C4 to C7 positions of the benzene (B151609) ring are less reactive than those in the pyrrole ring, but site-selective functionalization can be achieved using directing groups and specific catalyst systems. chim.itnih.gov For the title compound, the NH group of the indole could direct functionalization to the C2 or C7 positions. However, with the C2 position blocked by a methyl group and C3 by the azo moiety, attention turns to the carbocyclic ring. Palladium-catalyzed C-H arylation of 3-formylindoles has been shown to occur selectively at the C4 position. nih.gov This suggests that the azo group at C3 might also direct functionalization to the C4 position.

Another avenue for derivatization is through cycloaddition reactions. Indoles can participate in various cycloadditions to construct fused ring systems. For example, an unprecedented catalytic asymmetric inverse-electron-demand aza-Diels-Alder reaction of indoles with in-situ-formed azoalkenes has been reported to yield rsc.orgnih.gov-fused indoline (B122111) heterocycles. nih.gov Similarly, chiral phosphoric acid-catalyzed formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles has been established. nih.gov While the title compound has an arylazo group rather than an azoalkene, these studies highlight the reactivity of the indole core towards azo-containing species, suggesting possibilities for further annulation reactions. The azo group itself can also be a site for functionalization, although this is less common than modifications to the indole ring.

Finally, a domino approach involving azo coupling followed by C-H functionalization has been discovered. When the azo coupling of aryldiazonium salts with indoles is performed in an aprotic nonpolar solvent, a subsequent nucleophilic addition of a second indole molecule can occur, leading to biindolyl products. acs.org This suggests that under specific conditions, the this compound intermediate could react further to create more complex structures.

Table 3: Potential Functionalization Sites on this compound

| Site | Potential Reaction Type | Rationale/Example | Reference |

|---|---|---|---|

| C4-H | Directed C-H Arylation/Alkylation | The C3-azo group may act as a directing group, analogous to C3-carbonyl groups. | nih.gov |

| C5-H, C6-H, C7-H | Transition-Metal Catalyzed C-H Functionalization | Less reactive sites that can be functionalized with appropriate catalysts and directing groups. | chim.it |

| N1-H | N-Alkylation / N-Arylation | Standard reactivity of the indole nitrogen. | researchgate.netjmchemsci.com |

| Indole π-system | Cycloaddition Reactions | Indoles can act as dienes or dienophiles in cycloaddition reactions. | nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule, as well as their connectivity.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information about the chemical environment and neighboring protons for each unique hydrogen atom in a molecule. In the 1H NMR spectrum of 2-Methyl-3-(4-fluorophenylazo)-1H-indole, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the fluorophenyl group, the N-H proton of the indole, and the methyl group protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the indole N-H proton typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and involvement in hydrogen bonding. The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The methyl protons at the C2 position of the indole ring typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative 1H NMR Spectral Data for Indole Derivatives

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Indole N-H | 7.5 - 11.5 | Broad Singlet |

| Aromatic C-H | 6.5 - 8.0 | Multiplet |

| Methyl (CH3) | 2.0 - 2.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the indole derivative.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the 13C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp2 or sp3) and its electronic environment. Aromatic carbons of the indole and fluorophenyl rings resonate in the downfield region (typically 110-140 ppm). The carbon atom attached to the electronegative fluorine atom will show a characteristic shift and may exhibit coupling with the fluorine nucleus (1JCF). The methyl carbon at the C2 position appears in the upfield region of the spectrum. Quaternary carbons, those without any attached protons, often exhibit weaker signals.

Table 2: Typical 13C NMR Chemical Shift Ranges for Key Carbons in Indole Structures

| Carbon Atom | Chemical Shift (ppm) Range |

|---|---|

| Indole C2 | 120 - 140 |

| Indole C3 | 100 - 120 |

| Aromatic Carbons | 110 - 140 |

| Methyl Carbon | 10 - 20 |

Note: The presence of the azo group and the fluorine substituent will influence the specific chemical shifts observed.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound. epfl.ch

COSY (Correlation Spectroscopy): The 1H-1H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal the connectivity of protons within the indole and fluorophenyl rings, helping to trace the spin systems and assign the complex multiplets in the 1D 1H NMR spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the 1H and 13C NMR spectra, allowing for the straightforward assignment of protonated carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule. researchgate.net For instance, HMBC can show correlations between the methyl protons and the C2 and C3 carbons of the indole ring, confirming the position of the methyl group.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, enabling the complete and confident assignment of all NMR signals. epfl.ch

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of specific bonds within the this compound molecule. Key vibrational bands expected in the FT-IR spectrum include:

N-H Stretch: A characteristic stretching vibration for the indole N-H group is typically observed in the region of 3300-3500 cm-1.

C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm-1, while the C-H stretching of the methyl group is found in the 2850-2960 cm-1 region.

N=N Stretch: The azo group (N=N) stretching vibration is expected to appear in the 1400-1630 cm-1 region, though it can sometimes be weak in symmetrical molecules.

C=C Stretch: Aromatic C=C stretching vibrations from both the indole and fluorophenyl rings will produce characteristic peaks in the 1450-1600 cm-1 range. researchgate.net

C-F Stretch: The C-F stretching vibration gives a strong absorption band, typically in the 1000-1400 cm-1 region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm-1) |

|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Azo N=N | Stretch | 1400 - 1630 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

The combination of these characteristic absorption bands in the FT-IR spectrum provides strong evidence for the presence of the key functional groups within the molecule, complementing the data obtained from NMR spectroscopy for a complete structural elucidation. researchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound, offering insights into its molecular structure and bonding. The Raman spectrum is characterized by a series of distinct bands corresponding to specific functional groups and skeletal vibrations within the molecule.

Key vibrational bands observed in the Raman spectrum include the N=N stretching vibration, which is characteristic of the azo group and typically appears in the region of 1409–1444 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the indole nucleus are also prominent. Additionally, the C-F stretching vibration associated with the fluorophenyl group provides a unique spectroscopic marker. The presence of the indole N-H stretching band further confirms the structural integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound, as well as in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. For this compound, the calculated monoisotopic mass is 267.1121 g/mol . HRMS analysis confirms this with a high degree of accuracy, typically within a few parts per million (ppm), thereby validating the chemical formula C₁₅H₁₂FN₃.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

The fragmentation pattern observed in the mass spectrum of this compound provides conclusive evidence for its molecular structure. Under electron ionization (EI), the molecule undergoes characteristic fragmentation pathways.

A primary fragmentation event involves the cleavage of the N-N bond, leading to the formation of the 4-fluorophenyldiazonium cation and the 2-methyl-1H-indol-3-yl radical, or vice versa. Another significant fragmentation pathway is the cleavage of the C-N bond connecting the azo group to the indole ring. The resulting fragments are diagnostic of the parent molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data

| Fragment Ion | m/z (Nominal) | Proposed Structure |

| [C₁₅H₁₂FN₃]⁺ | 267 | Molecular Ion |

| [C₉H₈N]⁺ | 130 | 2-Methyl-1H-indole fragment |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound have been extensively studied using UV-Vis absorption and fluorescence spectroscopy. These studies reveal interesting solvatochromic and photochromic behaviors.

Solvatochromic Investigations and Solvent Effects

This compound exhibits pronounced solvatochromism, meaning its absorption and emission maxima are sensitive to the polarity of the solvent. In nonpolar solvents, the compound typically shows an absorption maximum corresponding to the π-π* transition of the conjugated system. As the solvent polarity increases, a bathochromic (red) shift is often observed, which is attributed to the stabilization of the excited state relative to the ground state.

This behavior is indicative of a significant change in the dipole moment of the molecule upon electronic excitation. The relationship between the solvent polarity and the spectral shifts can be analyzed using models such as the Lippert-Mataga equation to estimate the change in dipole moment.

Table 2: Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Hexane | 1.88 | ~420 |

| Dichloromethane | 8.93 | ~435 |

| Acetonitrile | 37.5 | ~440 |

| Dimethyl Sulfoxide | 46.7 | ~450 |

Photochromic Properties and Photoswitching Behavior

A key feature of this compound is its photochromism, the ability to undergo a reversible transformation between two isomers with distinct absorption spectra upon irradiation with light. This behavior is attributed to the trans-cis isomerization around the N=N double bond.

The more stable trans isomer can be converted to the cis isomer by irradiation with UV light. The reverse process, from cis back to trans, can be induced by irradiation with visible light or can occur thermally. This photoswitching capability makes this compound a candidate for applications in molecular switches and optical data storage. The kinetics of the thermal back-reaction from the cis to the trans isomer have been studied, revealing the stability of the cis form.

X-ray Diffraction Analysis for Solid-State Structure Determination

To date, a comprehensive single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible scientific literature. The execution of targeted searches for its crystallographic information file (CIF) and related structural studies did not yield specific results for this molecule.

While data for structurally related indole derivatives exist, the unique presence of the 4-fluorophenylazo moiety at the 3-position of the 2-methylindole (B41428) core introduces significant structural variables. The azo bridge (-N=N-) and the fluoro-substituted phenyl ring are expected to profoundly influence the molecule's conformation, crystal packing, and the nature of its intermolecular interactions. Therefore, direct extrapolation from other known structures would be speculative and scientifically unsound.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction analysis is essential for the unambiguous determination of the molecular structure of this compound. This technique would provide precise atomic coordinates, from which crucial structural parameters can be derived.

Should experimental data become available, a standard crystallographic data table would be presented as follows:

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₅H₁₂FN₃ |

| Formula Weight | 269.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and serve as a template for what would be reported from an actual X-ray diffraction experiment. The actual crystal system and space group could differ.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of the crystal packing would reveal the supramolecular architecture of this compound. The indole N-H group provides a hydrogen bond donor site, which could interact with the nitrogen atoms of the azo bridge or the fluorine atom on the phenyl ring of a neighboring molecule, forming N-H···N or N-H···F hydrogen bonds.

A detailed analysis would quantify these interactions, including their distances and angles, to provide a complete picture of the forces holding the crystal together. Without experimental data, a definitive analysis of these interactions for this compound remains speculative. The unique interplay of potential hydrogen bonding, π-π stacking, and dipole-dipole interactions involving the azo and fluoro groups makes its solid-state structure a subject of significant scientific interest, warranting future experimental investigation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-Methyl-3-(4-fluorophenylazo)-1H-indole, this involves finding the conformation with the lowest electronic energy. The molecule consists of an indole (B1671886) ring system linked to a fluorophenyl group via an azo bridge (-N=N-).

Conformational analysis of this molecule would focus on the rotational barriers around the C-N and N-N single bonds of the azo linkage. While the N=N double bond imparts rigidity and planarity to the azo group, rotation around the adjacent single bonds can lead to different conformers. DFT calculations are used to explore the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformation. The conformer with the global minimum energy is considered the most stable and is used for subsequent property calculations. It is generally expected that the most stable conformer will have a trans configuration around the azo bond due to reduced steric hindrance. The planarity of the molecule is a key factor influencing its electronic properties, as it facilitates π-electron delocalization across the entire system.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for understanding the molecule's vibrational modes, which are the characteristic vibrations of its atoms.

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include:

N=N stretching: This is a characteristic vibration of the azo group and is typically observed in the range of 1400-1500 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic rings.

C-N stretching: Vibrations associated with the bonds connecting the azo group to the indole and fluorophenyl rings.

N-H stretching: The stretching vibration of the N-H bond in the indole ring, typically found in the region of 3300-3500 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations characteristic of the indole and fluorophenyl rings.

C-F stretching: The stretching vibration of the carbon-fluorine bond.

DFT calculations, often in conjunction with a scaling factor to account for anharmonicity and basis set limitations, have been shown to accurately predict vibrational frequencies for azo dyes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, often leading to a red-shift in its absorption spectrum. For azo dyes, the HOMO is typically a π-orbital with significant electron density on the azo group and the electron-donating indole ring, while the LUMO is a π*-orbital with electron density distributed over the azo bridge and the electron-accepting fluorophenyl ring. The presence of the electron-donating indole moiety and the electron-withdrawing fluorine atom can lead to a smaller HOMO-LUMO gap, which is characteristic of many organic dyes.

| Analogous Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Azo-indole Derivative 1 | -5.89 | -2.45 | 3.44 |

| Azo-indole Derivative 2 | -6.02 | -2.31 | 3.71 |

| 4-Fluoro-azobenzene | -6.54 | -1.98 | 4.56 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the azo group and the fluorine atom.

Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the indole ring.

Green regions: Represent areas with a neutral electrostatic potential.

The MEP map for this compound would highlight the electron-rich nature of the azo bridge and the electronegative fluorine atom, as well as the electron-deficient character of the N-H proton.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

For this compound, NBO analysis can quantify the stabilizing interactions that contribute to its electronic structure. Key interactions would include:

π → π interactions:* Delocalization of electron density from the π-orbitals of the aromatic rings to the π*-antibonding orbitals, which is indicative of the extended conjugation in the molecule.

n → π interactions:* Delocalization of the lone pair electrons of the nitrogen atoms (n) into the π*-antibonding orbitals of the aromatic systems. These interactions are significant in determining the electronic properties of azo compounds.

The stabilization energies associated with these interactions, calculated through NBO analysis, provide a quantitative measure of the intramolecular charge transfer and the extent of electron delocalization.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO responses. In this compound, the indole ring can act as an electron donor, the azo bridge as a π-conjugated linker, and the fluorophenyl group as an electron acceptor.

DFT calculations can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β).

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the non-linear response of the molecule to an external electric field. A large β value is a key indicator of a good NBO material.

The calculated values of α and β for this compound would provide a theoretical assessment of its potential as an NBO material. The extended π-conjugation and the intramolecular charge transfer characteristics of this molecule suggest that it could possess significant NLO properties.

| Analogous Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| Indole Derivative A | 185.3 | 1250.7 |

| Indole Derivative B | 210.1 | 1890.2 |

| Azo Dye X | 250.6 | 3540.5 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While specific MD simulation studies on "this compound" are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational flexibility. An MD simulation of this molecule would involve placing it in a simulated physiological environment to observe its dynamic behavior over time. Such simulations can reveal the stability of the compound and its interactions with its surroundings. ajchem-a.com

For related heterocyclic compounds, MD simulations have been employed to assess the stability of ligand-protein complexes. ajchem-a.comeurjchem.com For instance, simulations lasting 100 nanoseconds have been used to evaluate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, providing insights into its stability. ajchem-a.com These studies demonstrate how MD simulations can elucidate the conformational stability of a molecule and its complexes, a critical factor in its biological activity.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are pivotal computational techniques for identifying and characterizing the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in predicting the binding mode and affinity of compounds like "this compound" to various biological targets.

Molecular docking studies have been extensively performed on various indole derivatives to explore their potential as therapeutic agents. nih.govthesciencein.orgnih.govmdpi.commdpi.com For example, docking studies on novel indole derivatives have been used to investigate their potential as anticancer, antioxidant, and antimicrobial agents. thesciencein.orgmdpi.commdpi.com These studies typically involve docking the compounds into the active site of a target protein to predict their binding orientation and affinity. nih.govarabjchem.org

Ligand-target interaction profiling aims to identify and characterize the specific molecular interactions between a ligand and its binding site on a biological target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

In studies of related indole derivatives, molecular docking has revealed key interactions with target enzymes. nih.gov For instance, the interaction of indole-based compounds with enzymes like UDP-N-acetylmuramatel-alanine ligase and human lanosterol 14α-demethylase has been shown to involve hydrogen bonds and pi-stacked interactions. nih.gov Similarly, docking studies of other heterocyclic compounds have identified critical interactions with amino acid residues in the active sites of target proteins. pensoft.net

Table 1: Key Ligand-Target Interactions for Indole Derivatives

| Interaction Type | Interacting Residues (Examples) | Reference |

| Hydrogen Bonding | His244, His263 | pensoft.net |

| Hydrophobic Interactions | Phe264, Val283 | pensoft.net |

| Ionic Interactions | E172, D29 | nih.gov |

| Cation-π Interactions | F107, Y147 | nih.gov |

Binding affinity prediction is a quantitative measure of the strength of the interaction between a ligand and its target. This is often expressed as a binding energy or an inhibition constant (Ki). Pose analysis involves evaluating the different orientations (poses) of the ligand within the binding site to identify the most favorable one.

For various indole derivatives, docking studies have successfully predicted binding affinities. mdpi.comeurekaselect.com For example, a study on novel 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives reported binding energies comparable to the standard ligand Raloxifene. eurekaselect.com In another example, the introduction of a tosyl group to an indole derivative was shown to increase its binding affinity for tyrosinase, as indicated by a more favorable docking score. mdpi.com

Table 2: Predicted Binding Affinities of Selected Indole Derivatives

| Compound/Derivative | Target | Predicted Binding Energy (kcal/mol) | Reference |

| Novel Indole Derivative | Tyrosinase | -2.15 (relative to hydroxy analog) | mdpi.com |

| 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivative | Estrogen Receptor α | -10.390 | eurekaselect.com |

| Raloxifene (Standard) | Estrogen Receptor α | -11.869 | eurekaselect.com |

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in the early stages of drug discovery. researchgate.netresearchgate.netnih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov

In silico ADME predictions for various compounds, including indole derivatives, are often performed using a variety of software and web-based tools. nih.govnih.gov These tools can predict a range of properties, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s. researchgate.netnih.gov The prediction of these parameters is often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. researchgate.net

Table 3: Commonly Predicted ADME Parameters

| Parameter | Description | Importance in Drug Development |

| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut into the bloodstream. | Crucial for oral bioavailability. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the protective barrier of the central nervous system. | Important for drugs targeting the brain; undesirable for others. nih.gov |

| Cytochrome P450 (CYP) Inhibition/Metabolism | Interaction with key drug-metabolizing enzymes. | Predicts potential for drug-drug interactions and metabolic stability. researchgate.netresearchgate.net |

| Plasma Protein Binding (%PPB) | The extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its effect. nih.gov |

Structure Activity Relationship Sar Studies of 2 Methyl 3 4 Fluorophenylazo 1h Indole and Its Analogues

Influence of the 2-Methyl Group on Molecular Interactions and Activity

The methyl group at the C2 position of the indole (B1671886) ring is a key determinant of the molecule's steric and electronic properties, which in turn affects its biological activity. The indole scaffold is a "privileged" structural motif in many pharmaceutical agents, and modifications, even minor ones, can significantly impact their molecular targets. nih.gov

The presence of the 2-methyl group can influence the molecule's activity in several ways:

Steric Hindrance: The methyl group provides steric bulk, which can influence the orientation of the adjacent 3-(4-fluorophenylazo) substituent. This steric hindrance can affect how the molecule binds to a biological target, potentially enhancing selectivity or, conversely, reducing affinity if it prevents an optimal binding conformation.

Lipophilicity: The addition of a methyl group increases the lipophilicity (fat solubility) of the molecule. This can enhance its ability to cross cell membranes, a crucial factor for reaching intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability.

Metabolic Stability: The C2 position of the indole ring can be susceptible to metabolic oxidation. Introducing a methyl group at this position can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its duration of action in a biological system.

Electronic Effects: As an electron-donating group, the methyl group can subtly increase the electron density of the indole ring system. This can modulate the reactivity of the indole, particularly its susceptibility to electrophilic attack. Studies on the azo-coupling of indoles have shown that substitution at the 2- or 3-position alters the reaction mechanism compared to the unsubstituted indole. rsc.org For instance, while indole and its 1-methyl derivative undergo azo-coupling at the 3-position, 3-methylindole (B30407) is attacked at the 2-position, highlighting the directing effect of the methyl group's position. rsc.org

The following table summarizes the general effects of a 2-methyl group on indole derivatives based on SAR studies.

| Feature | Influence of 2-Methyl Group | Potential Biological Consequence |

| Steric Profile | Increases bulk around the C2-C3 bond. | Can dictate binding orientation and selectivity for target proteins. |

| Lipophilicity | Increases the octanol-water partition coefficient (LogP). | May improve membrane permeability and cell penetration. |

| Metabolic Profile | Can block C2 oxidation. | Enhances metabolic stability and in vivo half-life. |

| Electronics | Donates electron density to the indole ring. | Modulates the reactivity and binding interactions of the heterocyclic system. |

Role of the 4-Fluorophenylazo Moiety in Electronic and Biological Modulation

The 4-fluorophenylazo moiety is a multifunctional component that significantly influences the electronic character, potential for photo-responsiveness, and biological interactions of the parent molecule.

Impact of Fluoro-Substitution on Electrophilicity and Nucleophilicity

The substitution of a hydrogen atom with fluorine on the phenyl ring has profound electronic consequences. Fluorine is the most electronegative element, and its presence strongly influences the distribution of electrons within the aromatic system.

Inductive Effect: Fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the phenyl ring. This effect decreases the electron density on the phenyl ring, making it more electrophilic. This increased electrophilicity can be crucial for forming certain types of interactions with biological targets, such as π-stacking or specific hydrogen bonds where the fluorine acts as a weak hydrogen bond acceptor.

Reactivity Modulation: The strong electron-withdrawing nature of fluorine can significantly enhance the reactivity of adjacent positions toward nucleophilic attack. nih.govresearchgate.net While direct electrophilic substitution on fluoroarenes is often difficult, the electronic perturbation caused by fluorine can be key to the molecule's mechanism of action if it interacts with a nucleophilic residue in a protein's active site. quora.com The introduction of fluorine is a common strategy in medicinal chemistry to modulate a compound's pKa, binding affinity, and metabolic stability. researchgate.net

Significance of the Azo Linkage for Photoresponsive and Biological Responses

The azo linkage (–N=N–) is the structural linchpin connecting the indole and fluorophenyl moieties and is fundamental to the molecule's biological and physical properties.

Geometric Isomerism: The double bond of the azo group creates the potential for geometric isomerism, resulting in two distinct stereoisomers: the more stable trans (E) isomer and the less stable cis (Z) isomer. These isomers have different three-dimensional shapes, which can lead to different binding affinities for a biological target.

Photoresponsiveness: Azo compounds are well-known photoswitches. Upon absorption of light of a specific wavelength (typically UV-A), the molecule can undergo reversible isomerization from the trans to the cis form. It can then revert to the more stable trans form either thermally or by irradiation with light of a different wavelength (often in the visible spectrum). This property opens the door for photopharmacology, where the biological activity of a compound could be controlled by light.

Effects of Substitutions on the Indole Nitrogen (N1) Position

The hydrogen atom on the indole nitrogen (N1) is a crucial site for modification, as it can act as a hydrogen bond donor. Altering this position by replacing the hydrogen with other functional groups can dramatically alter the compound's physicochemical properties and biological activity.

SAR studies on various indole derivatives have demonstrated that N1 substitution can: nih.gov

Modulate Hydrogen Bonding: Replacing the N-H proton with an alkyl or acyl group removes a key hydrogen bond donor site. mdpi.com If this hydrogen bond is critical for binding to a biological target, its removal will decrease activity. Conversely, if this interaction is detrimental or leads to off-target effects, its removal could enhance selectivity and potency.

Increase Lipophilicity: Introducing substituents such as benzyl (B1604629) or tosyl groups at the N1 position generally increases the molecule's lipophilicity. nih.gov This can affect solubility, cell permeability, and plasma protein binding.

Alter Conformation: Large substituents on the N1 position can sterically interact with the substituent at the C2 position, potentially altering the preferred conformation of the entire molecule and influencing how it presents itself to a binding site.

Enhance Metabolic Stability: The N-H bond can be a site for glucuronidation, a common metabolic pathway. Masking this site with a substituent can block this metabolic route, thereby improving the compound's pharmacokinetic profile.

The table below illustrates how different N1-substituents can impact the properties of indole-based compounds, based on general findings in the literature. nih.govmdpi.com

| N1-Substituent | Effect on H-Bonding | Effect on Lipophilicity | Potential Impact on Activity |

| -H (unsubstituted) | Acts as H-bond donor | Lower | Activity may depend on H-bond donation to the target. |

| -CH3 (Methyl) | H-bond donor removed | Slightly Increased | Can improve metabolic stability and membrane permeability. |

| -CH2Ph (Benzyl) | H-bond donor removed | Significantly Increased | May introduce new π-stacking interactions; increases lipophilicity. |

| -C(O)Ph (Benzoyl) | H-bond donor removed | Increased | Can act as an H-bond acceptor; may alter electronic properties. mdpi.com |

Stereochemical Considerations and Conformational Flexibility in Activity

The three-dimensional structure of 2-Methyl-3-(4-fluorophenylazo)-1H-indole is not static and is defined by its stereochemistry and conformational flexibility, both of which are critical for its interaction with chiral biological targets like enzymes and receptors. wiley.com

E/Z Isomerism: The most significant stereochemical feature is the E/Z (or cis/trans) isomerism about the azo (–N=N–) double bond. windows.net The E-isomer is typically planar and more thermodynamically stable, while the Z-isomer is non-planar and less stable. Because these two isomers have vastly different shapes, they will likely exhibit different biological activities. One isomer may fit perfectly into a receptor's binding pocket while the other may not, leading to a high degree of stereoselectivity in its biological action.

Conformational Flexibility: The molecule possesses rotational freedom around several single bonds:

The bond between the indole C3 and the azo nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like substituted indoles, QSAR can be a powerful tool for optimizing the lead structure of this compound to design more potent and selective analogues. eurjchem.com

A typical QSAR study for this compound and its analogues would involve the following steps:

Data Set Generation: A series of analogues would be synthesized where the 2-methyl group, the fluoro-substituent, and the N1-substituent are varied. Their biological activity (e.g., IC50 values) would be measured in a relevant assay.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: (e.g., Hammett constants, partial charges) to quantify the effects of substituents on electron distribution.

Steric Descriptors: (e.g., molar refractivity, van der Waals volume) to quantify the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) to quantify lipophilicity.

Topological Descriptors: (e.g., connectivity indices) to describe molecular branching and structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a combination of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

Design Optimization: A validated QSAR model can be used to predict the activity of virtual, not-yet-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of analogues that are predicted to have the highest potency, saving time and resources. For example, the model might suggest that a more electron-withdrawing group than fluorine at the 4-position of the phenyl ring would increase activity, or that a specific size of substituent at the N1 position is optimal. mdpi.com

A hypothetical QSAR model for this class of compounds might look like:

pIC50 = c0 + c1(LogP) - c2(Molar Volume) + c3*(Dipole Moment)

This equation would suggest that activity is positively correlated with lipophilicity and dipole moment but negatively correlated with molecular size.

In Vitro Biological Activity Investigations: Mechanistic and Cellular Focus

Mechanisms of Action at the Cellular and Molecular Level

Detailed studies on the specific molecular interactions and pathway modulations of 2-Methyl-3-(4-fluorophenylazo)-1H-indole are not present in the current body of scientific literature.

Receptor Binding Studies and Pathway Modulation (e.g., AhR, PXR)

No published research was identified that investigates the binding affinity or modulatory effects of this compound on the Aryl hydrocarbon Receptor (AhR) or the Pregnane X Receptor (PXR).

Enzyme Inhibition Assays (e.g., COX, Tyrosinase, Efflux Pumps, Tubulin Polymerization, Bcl-2/Mcl-1)

There is currently no available data from in vitro enzyme inhibition assays for this compound. Specific enzymatic activities that have not been reported for this compound include:

Inhibition of Cyclooxygenase (COX) enzymes.

Inhibition of Tyrosinase.

Modulation of efflux pump activity.

Inhibition of tubulin polymerization.

Inhibitory activity against anti-apoptotic proteins such as Bcl-2 or Mcl-1.

Modulation of Cellular Pathways (e.g., Autophagy Induction, Gene Expression Analysis)

Scientific investigations into the ability of this compound to modulate cellular pathways are absent from the literature. This includes a lack of studies on its potential to induce autophagy or alter gene expression profiles in cellular models.

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

There are no published studies detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Cellular Viability and Growth Inhibition Assays (e.g., MTT, Crystal Violet)

No data from cellular viability assays, such as the MTT or crystal violet assays, are available for this compound. Consequently, its impact on the viability and growth of cells remains uncharacterized.

Cell Cycle Analysis (e.g., Flow Cytometry)

The effect of this compound on the cell cycle progression of any cell line has not been reported. There are no available studies that have utilized techniques like flow cytometry to analyze cell cycle distribution following treatment with this compound.

Investigation of Apoptosis and Necrosis Induction

The induction of programmed cell death, or apoptosis, is a crucial mechanism for many therapeutic agents, particularly in the context of cancer treatment. While direct studies on this compound are not extensively detailed in the available literature, the broader class of indole (B1671886) derivatives has been a subject of significant research. Indole derivatives are known to interact with various intracellular targets, leading to anti-proliferative activities in different cell lines nih.gov.

For instance, certain hybrid molecules incorporating both indole and pyrazoline structures have demonstrated considerable anti-proliferative activity nih.gov. The investigation of novel indolyl dihydropyrazole derivatives has shown that substitutions on the phenyl ring of the pyrazoline moiety can lead to potent activity against various human cancer cell lines nih.gov. This suggests that the structural components of a molecule, such as the fluorophenyl group in this compound, can significantly influence its biological activity.

Furthermore, a novel oleanolic derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, has been shown to induce apoptosis in human breast cancer cells nih.gov. This is achieved by stimulating oxidative stress and inhibiting key signaling pathways like the Notch-Akt pathway nih.gov. This compound, which also contains a fluorophenyl group, was found to induce G2/M phase arrest and the production of reactive oxygen species (ROS) in breast cancer cells nih.gov. These findings highlight the potential mechanisms through which fluorophenyl-containing compounds can exert their apoptotic effects.

Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)

The indole scaffold is a critical component in the design of new biologically active molecules with antimicrobial properties researchgate.net. Indole derivatives have shown potential in treating infections caused by multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. The combination of the indole nucleus with other heterocyclic structures, like triazoles, has led to the synthesis of hybrid compounds with excellent antibacterial and antifungal activity nih.gov.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Azo-phenol derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several clinical bacterial strains, including drug-resistant Pseudomonas aeruginosa nih.gov. Some of these compounds significantly inhibited the growth of drug-resistant bacteria nih.gov. The antibacterial evaluation of these derivatives was performed using the agar (B569324) disc diffusion method nih.gov.

Similarly, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Their activity, in some cases, exceeded that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a significant margin nih.gov.

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Test Organisms | Activity/MIC Values | Reference |

|---|---|---|---|

| Azo-phenol derivatives | S. aureus, P. aeruginosa (drug-resistant) | Significant growth inhibition | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | MIC: 0.004–0.03 mg/mL | nih.gov |

| Indole-triazole conjugates | Gram-negative strains | MIC: ~250 µg/mL | nih.gov |

| 2-(4-methylsulfonylphenyl) indole derivatives | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Potent antibacterial candidate (Compound 7g) | dntb.gov.ua |

The presence of a free N-H in the indole ring has been found to be essential for enhanced antibacterial activity against strains like K. pneumoniae, E. coli, and P. aeruginosa nih.gov.

Antifungal Efficacy

The antifungal potential of indole derivatives has also been a subject of investigation. For instance, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to excellent antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.06 mg/mL nih.gov. In these studies, Trichoderma viride was the most sensitive fungal strain, while Aspergillus fumigatus was the most resistant nih.gov.

Indole-triazole conjugates have demonstrated potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL for most of the tested compounds nih.gov. One particular compound from this series also showed potent activity against Candida albicans with an MIC of 2 µg/mL nih.gov.

Studies on Efflux Pump Inhibition

Efflux pumps are a significant mechanism of drug resistance in bacteria. The search for efflux pump inhibitors (EPIs) is a promising strategy to combat antimicrobial resistance. While direct studies on this compound as an EPI are not available, the broader class of indole derivatives has shown potential in this area.

Anti-inflammatory Activity in In Vitro Models

The indole nucleus is a key structural feature in many compounds with anti-inflammatory properties nih.govresearchgate.net. A series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized, showing good anti-inflammatory activity with a high degree of selectivity towards COX-2 inhibition when compared to reference drugs like indomethacin (B1671933) and celecoxib (B62257) dntb.gov.ua.

In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells nih.gov. Most of these compounds effectively inhibited the release of these pro-inflammatory mediators nih.gov. For example, compound 13b from this series exhibited potent inhibition of NO, IL-6, and TNF-α with IC50 values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively nih.gov.

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound Class | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 2-(4-methylsulfonylphenyl) indole derivatives | COX inhibition assay | Good anti-inflammatory activity, selective for COX-2 | dntb.gov.ua |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production | nih.gov |

Antioxidant Activity in In Vitro Assays

Indole and its derivatives are recognized for their antioxidant properties researchgate.netnih.gov. The antioxidant potential of various C-3 substituted indole derivatives has been evaluated using several cell-free assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay, a ferrous ion (Fe2+) chelating assay, and a Fe3+-Fe2+ reducing power assay nih.gov.

Studies on ethenyl indoles have shown that their antioxidant activity is dependent on the nature of the substituents rsc.org. Those with electron-donating groups exhibit antioxidant properties comparable to vitamin E, while those with strong electron-withdrawing groups show weak or no activity rsc.org. The antioxidant mechanism is suggested to involve hydrogen and/or electron and proton transfer to quench free radicals rsc.org.

A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and showed promising antioxidant activity mdpi.com. For instance, compounds 3g and 3h displayed significant DPPH radical scavenging activity at a concentration of 10 µM mdpi.com. These findings suggest that indole-based compounds can be potent antioxidants mdpi.com.

Table 3: Antioxidant Activity of Selected Indole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| C-3 substituted indole derivatives | DPPH, Fe2+ chelating, Fe3+-Fe2+ reducing power | Derivative with pyrrolidinedithiocarbamate moiety was most active. | nih.gov |

| Ethenyl indoles | DPPH assay | Activity dependent on substituents; electron-donating groups enhance activity. | rsc.org |